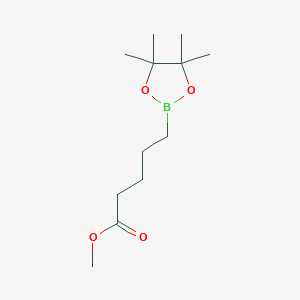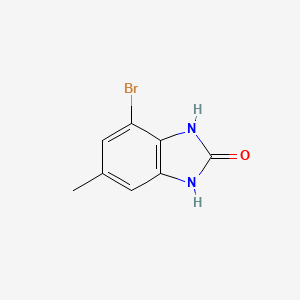![molecular formula C6H15NOS B6618113 2-[(4-aminobutyl)sulfanyl]ethan-1-ol CAS No. 1267660-50-3](/img/structure/B6618113.png)
2-[(4-aminobutyl)sulfanyl]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-aminobutyl)sulfanyl]ethan-1-ol, also known as ABES, is a novel compound with a wide range of potential applications in the field of scientific research. It has been extensively studied in recent years due to its unique chemical structure and interesting biological properties. ABES is a synthetic compound composed of a sulfanyl group and an aminobutyl group connected to an ethan-1-ol backbone. This compound has the ability to interact with proteins and other biological molecules, making it a valuable tool for scientific research.
作用机制
The mechanism of action of 2-[(4-aminobutyl)sulfanyl]ethan-1-ol is not yet fully understood. However, it is believed that this compound interacts with proteins and other biological molecules through hydrogen bonding and Van der Waals forces. Additionally, this compound has been shown to form covalent bonds with certain proteins, which may be important for its biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that this compound can interact with proteins and other biological molecules, leading to changes in their structure and function. Additionally, this compound has been shown to modulate gene expression and to alter the activity of certain enzymes.
实验室实验的优点和局限性
2-[(4-aminobutyl)sulfanyl]ethan-1-ol has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it has a wide range of potential applications in scientific research. However, this compound also has some limitations. It is expensive and can be toxic if not handled properly.
未来方向
There are several potential future directions for the study of 2-[(4-aminobutyl)sulfanyl]ethan-1-ol. For example, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, studies could be conducted to explore the potential applications of this compound in drug discovery and development. Additionally, research could be conducted to explore the potential of this compound as a therapeutic agent. Finally, further research could be conducted to explore the potential of this compound as a diagnostic tool.
合成方法
2-[(4-aminobutyl)sulfanyl]ethan-1-ol can be synthesized in a variety of ways. One method involves the reaction of 4-aminobutyl bromide with sodium sulfide in aqueous solution. This reaction produces the desired this compound product in high yields. Another method involves the reaction of p-toluenesulfonyl chloride with 4-aminobutyl alcohol in the presence of an acid catalyst. This method also produces high yields of the desired product.
科学研究应用
2-[(4-aminobutyl)sulfanyl]ethan-1-ol has multiple applications in scientific research. It has been used to study the effects of protein-protein interactions and to study the structure and function of proteins. It has also been used to study the structure and function of enzymes, as well as to study the effects of drugs on biological systems. Additionally, this compound has been used to study the effects of DNA on proteins and to study the effects of gene expression.
属性
IUPAC Name |
2-(4-aminobutylsulfanyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NOS/c7-3-1-2-5-9-6-4-8/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFPXBFHHAIALP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCSCCO)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B6618049.png)



![5-[(pyridin-2-yl)methyl]pyrimidin-2-amine](/img/structure/B6618067.png)
![3-[[(2,6-Difluorophenyl)sulfonyl]amino]benzoic acid](/img/structure/B6618082.png)
![2-[3-(2,2-difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6618084.png)
![1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene](/img/structure/B6618094.png)




